2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
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Overview
Description
2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group and an acetic acid moiety attached to the oxazole ring
Synthetic Routes and Reaction Conditions:
Oxidation and Cyclization: One common method involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by dehydration to form the oxazole ring.
Alternative Methods: Other methods include oxidative cyclization, amination, and Grignard reactions to construct the oxazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group or the oxazole ring may be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxazole ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced oxazole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Oxazole: The parent compound, oxazole, shares the same core structure but lacks the ethyl and acetic acid groups.
Isoxazole: Isoxazole is a structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Oxadiazole contains an additional nitrogen atom in the ring, leading to different chemical properties.
Uniqueness: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYIKJSMBGDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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